5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine
Description
5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine is a complex organic compound with a unique structure that includes a pyridine ring substituted with an aminomethyl group, a cyclopropoxy group, and an N-methyl group
Properties
Molecular Formula |
C10H15N3O |
|---|---|
Molecular Weight |
193.25 g/mol |
IUPAC Name |
5-(aminomethyl)-4-cyclopropyloxy-N-methylpyridin-3-amine |
InChI |
InChI=1S/C10H15N3O/c1-12-9-6-13-5-7(4-11)10(9)14-8-2-3-8/h5-6,8,12H,2-4,11H2,1H3 |
InChI Key |
BIDDQJUNJSQLSU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=CN=C1)CN)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of the aminomethyl group through reductive amination. The cyclopropoxy group is then added via a nucleophilic substitution reaction, and finally, the N-methyl group is introduced using methylation reagents under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or platinum may be employed to facilitate the reactions, and solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aminomethyl group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the cyclopropoxy group may enhance binding affinity through hydrophobic interactions. The N-methyl group can influence the compound’s overall stability and solubility, affecting its bioavailability and efficacy.
Comparison with Similar Compounds
Similar Compounds
5-(Aminomethyl)-2-furancarboxylic acid: Similar structure but with a furan ring instead of a pyridine ring.
4-Amino-5-aminomethyl-2-methylpyrimidine: Contains a pyrimidine ring and similar functional groups.
Uniqueness
5-(Aminomethyl)-4-cyclopropoxy-N-methylpyridin-3-amine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
